molecular formula C10H20ClN B14600922 Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- CAS No. 61171-36-6

Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl-

Cat. No.: B14600922
CAS No.: 61171-36-6
M. Wt: 189.72 g/mol
InChI Key: NJLUWHSIPWQAMY-UHFFFAOYSA-N
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Description

Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl-: is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloromethyl group at the 4-position and four methyl groups at the 2, 2, 6, and 6 positions. Piperidine derivatives are widely used in the synthesis of pharmaceuticals and other organic compounds due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. This can be achieved through the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and hydrochloric acid under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as Lewis acids can be used to enhance the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into binding pockets of target molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

61171-36-6

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

4-(chloromethyl)-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C10H20ClN/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7H2,1-4H3

InChI Key

NJLUWHSIPWQAMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCl)C

Origin of Product

United States

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